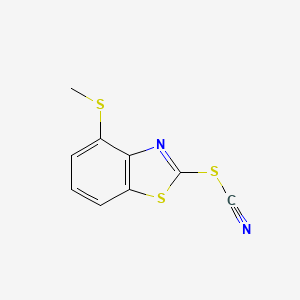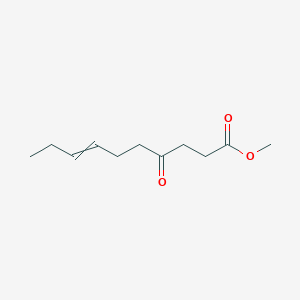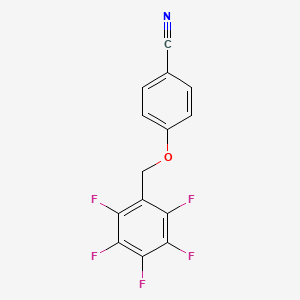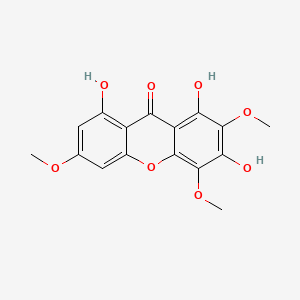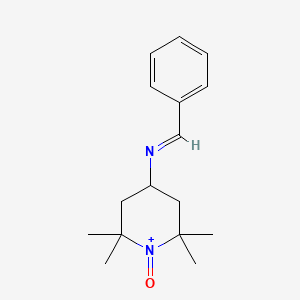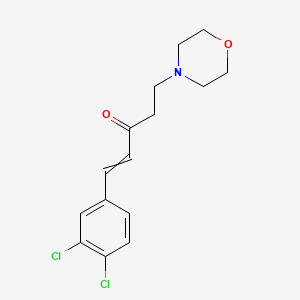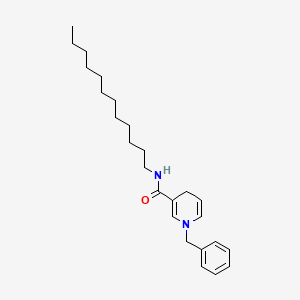
1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide is a chemical compound belonging to the class of 1,4-dihydropyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dihydropyridines, including 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide, typically involves multicomponent reactions. One of the most common methods is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 1,4-dihydropyridines can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed.
Major Products: The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which can have different biological activities and applications .
Scientific Research Applications
1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels, leading to the inhibition of calcium influx into cells. This results in various physiological effects, such as vasodilation and reduced blood pressure . The compound may also interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for the treatment of high blood pressure and angina.
Uniqueness: 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the presence of a benzyl and a dodecyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other 1,4-dihydropyridines .
Properties
CAS No. |
83239-12-7 |
|---|---|
Molecular Formula |
C25H38N2O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1-benzyl-N-dodecyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C25H38N2O/c1-2-3-4-5-6-7-8-9-10-14-19-26-25(28)24-18-15-20-27(22-24)21-23-16-12-11-13-17-23/h11-13,15-17,20,22H,2-10,14,18-19,21H2,1H3,(H,26,28) |
InChI Key |
CCAHGEVRIAIQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CN(C=CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
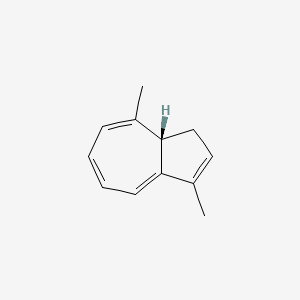
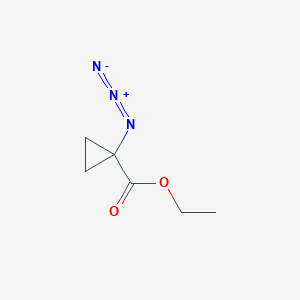
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
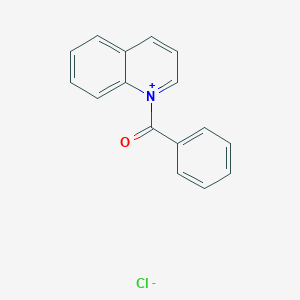
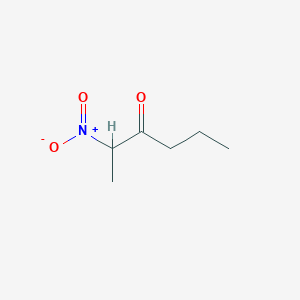
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
